3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline-2,4-dione core, which is known for its biological activity, and a piperazine moiety linked to a benzodioxole group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common approach includes the following steps:
Formation of the benzodioxole-piperazine intermediate: This step involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base, such as potassium carbonate, and a solvent like xylene.
Attachment of the quinazoline-2,4-dione core: The intermediate is then reacted with a quinazoline-2,4-dione derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of partially or fully reduced quinazoline compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile: Shares the benzodioxole-piperazine moiety but differs in the core structure.
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Contains a pyrimidine core instead of a quinazoline-2,4-dione core.
Uniqueness
3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific combination of a quinazoline-2,4-dione core and a benzodioxole-piperazine moiety.
Properties
IUPAC Name |
3-[5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c30-23(7-3-4-10-29-24(31)19-5-1-2-6-20(19)26-25(29)32)28-13-11-27(12-14-28)16-18-8-9-21-22(15-18)34-17-33-21/h1-2,5-6,8-9,15H,3-4,7,10-14,16-17H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLQHBHNOMEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCN4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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